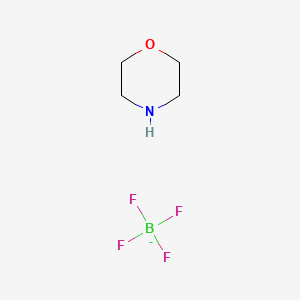
dihydrogen phosphate;tetramethylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrogen phosphate;tetramethylazanium, also known as tetramethylammonium dihydrogen phosphate, is a quaternary ammonium salt with the chemical formula (CH₃)₄N[H₂PO₄]. This compound consists of a tetramethylammonium cation and a dihydrogen phosphate anion. It is commonly used in various chemical and biological applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetramethylammonium dihydrogen phosphate can be synthesized through the reaction of tetramethylammonium hydroxide with phosphoric acid. The reaction is typically carried out in an aqueous solution, and the product is isolated by evaporation and crystallization. The reaction can be represented as follows:
(CH3)4NOH+H3PO4→(CH3)4N[H2PO4]+H2O
Industrial Production Methods
In industrial settings, tetramethylammonium dihydrogen phosphate is produced by neutralizing tetramethylammonium hydroxide with phosphoric acid. The process involves careful control of reaction conditions to ensure high purity and yield. The resulting solution is then concentrated and crystallized to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tetramethylammonium dihydrogen phosphate undergoes various chemical reactions, including:
Acid-Base Reactions: It can act as a proton donor in acid-base reactions.
Substitution Reactions: The dihydrogen phosphate anion can participate in substitution reactions with other anions.
Common Reagents and Conditions
Acid-Base Reactions: Common reagents include strong acids and bases. The reactions are typically carried out in aqueous solutions.
Substitution Reactions: Reagents such as halides or other anions can be used in substitution reactions.
Major Products Formed
Acid-Base Reactions: The major products include water and the corresponding salt.
Substitution Reactions: The products depend on the substituting anion but generally include a new salt and the displaced anion.
Wissenschaftliche Forschungsanwendungen
Tetramethylammonium dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a buffer in analytical chemistry.
Biology: It serves as a pH buffer in biological experiments and can be used in the preparation of biological samples.
Medicine: It is used in pharmaceutical formulations and as a reagent in diagnostic assays.
Industry: It is employed in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of tetramethylammonium dihydrogen phosphate involves its ability to donate protons in acid-base reactions and participate in ionic interactions. The tetramethylammonium cation can interact with various molecular targets, including enzymes and receptors, through electrostatic interactions. The dihydrogen phosphate anion can participate in phosphorylation reactions, which are crucial in many biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethylammonium chloride: Similar in structure but contains a chloride anion instead of a dihydrogen phosphate anion.
Tetramethylammonium hydroxide: Contains a hydroxide anion and is commonly used as a strong base.
Tetramethylammonium bromide: Contains a bromide anion and is used in various chemical reactions.
Uniqueness
Tetramethylammonium dihydrogen phosphate is unique due to its combination of a quaternary ammonium cation and a dihydrogen phosphate anion. This combination imparts specific properties, such as buffering capacity and the ability to participate in phosphorylation reactions, making it valuable in both chemical and biological applications.
Eigenschaften
CAS-Nummer |
40768-19-2 |
|---|---|
Molekularformel |
C4H14NO4P |
Molekulargewicht |
171.13 g/mol |
IUPAC-Name |
dihydrogen phosphate;tetramethylazanium |
InChI |
InChI=1S/C4H12N.H3O4P/c2*1-5(2,3)4/h1-4H3;(H3,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
WOERBKLLTSWFBY-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)C.OP(=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


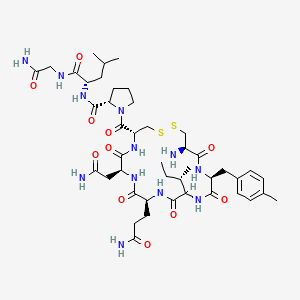
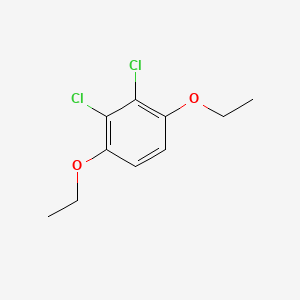
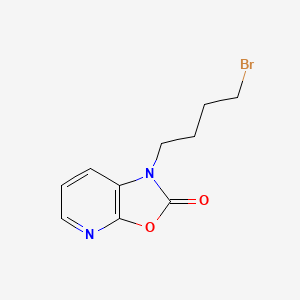
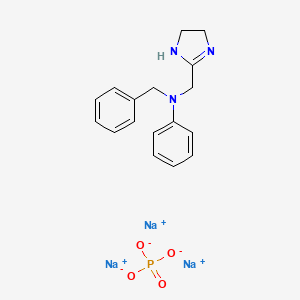

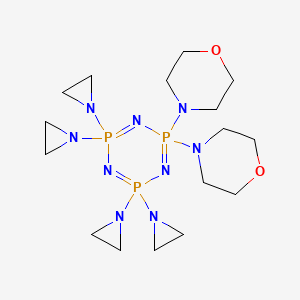
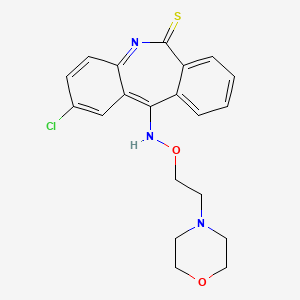
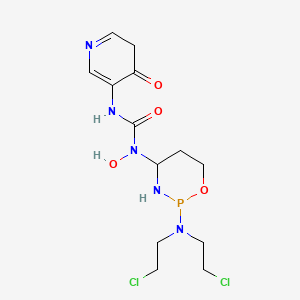

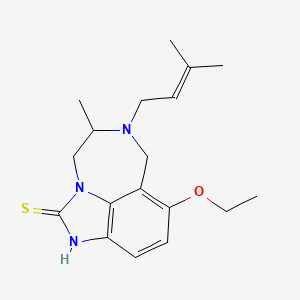
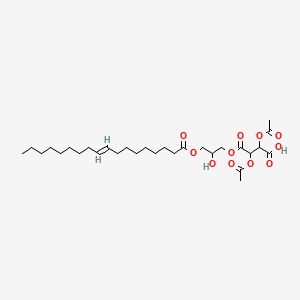

![6-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid](/img/structure/B12703262.png)
